Canine PR/GR Binding Affinity
In a direct competitive binding study using canine uterine progesterone receptor (PR) and canine liver glucocorticoid receptor (GR), proligestone (PROL) had apparent inhibition constants (Ki) approximately 10 times higher than medroxyprogesterone acetate (MPA) for both receptors, indicating approximately 10-fold lower binding affinity [1]. The rank order for PR displacement was MPA ≈ ORG 2058 > PROL > progesterone, and for GR displacement was dexamethasone > cortisol > MPA > PROL > progesterone [1]. Despite the lower absolute affinity, the GR/PR Ki ratio was equal for PROL and MPA, indicating similar in vitro binding specificity profiles that are both less selective than natural progesterone [1].
| Evidence Dimension | Apparent inhibition constant (Ki) for canine progesterone receptor (PR) and glucocorticoid receptor (GR) |
|---|---|
| Target Compound Data | PROL Ki(PR) and Ki(GR) values; exact nM not reported in abstract but Ki_PROL ≈ 10 × Ki_MPA for both receptors |
| Comparator Or Baseline | MPA Ki(PR) and Ki(GR); rank order MPA ≈ ORG 2058 for PR, between dexamethasone and cortisol for GR |
| Quantified Difference | ~10-fold higher Ki (lower affinity) for PROL vs MPA at both PR and GR; GR/PR Ki ratio identical between the two compounds |
| Conditions | Canine uterine cytosol PR assay using [³H]ORG 2058 displacement; canine liver cytosol GR assay using [³H]dexamethasone displacement (Selman et al., 1996) |
Why This Matters
The 10-fold lower receptor affinity of PROL provides a molecular explanation for its reduced gestagenic potency and attenuated glucocorticoid-mediated side effects relative to MPA, making this binding data a critical specification for procurement decisions where therapeutic window and adverse effect profile are primary selection criteria.
- [1] Selman PJ, Wolfswinkel J, Mol JA. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog. Steroids. 1996;61(3):133-7. doi:10.1016/0039-128X(95)00216-D. PMID: 8852830. View Source
